molecular formula C11H24O4 B12326778 1,3-Nonanediol, 1-acetate

1,3-Nonanediol, 1-acetate

Cat. No.: B12326778
M. Wt: 220.31 g/mol
InChI Key: BHYIBCIGNQEGQH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Nonanediol, 1-acetate can be synthesized through the esterification of 1,3-nonanediol with acetic anhydride or acetyl chloride. The reaction typically requires a catalyst such as sulfuric acid or pyridine to proceed efficiently. The reaction conditions often involve refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization helps in obtaining a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1,3-Nonanediol, 1-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-Nonanediol, 1-acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 1,3-nonanediol, which can further participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Comparison: 1,3-Nonanediol, 1-acetate is unique due to the presence of the acetate group, which imparts distinct chemical and physical properties. Compared to 1,3-nonanediol, it has different reactivity and applications, particularly in the flavors and fragrances industry .

Properties

Molecular Formula

C11H24O4

Molecular Weight

220.31 g/mol

IUPAC Name

acetic acid;nonane-1,3-diol

InChI

InChI=1S/C9H20O2.C2H4O2/c1-2-3-4-5-6-9(11)7-8-10;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

BHYIBCIGNQEGQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCO)O.CC(=O)O

Origin of Product

United States

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